1-Aziridineethanamine
Overview
Description
1-Aziridineethanamine, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor. It was first described in the literature in 2004 and is being investigated for its use in treating cardiovascular disease and its activity against Severe Acute Respiratory Syndrome (SARS) .
Synthesis Analysis
1-Aziridineethanamine is an organic compound categorized as an amine. It is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . It is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Molecular Structure Analysis
The molecular formula of 1-Aziridineethanamine is C4H10N2 . It has an average mass of 86.14 Da and a monoisotopic mass of 129.126602 Da .Chemical Reactions Analysis
In terms of its chemical reactivity, 1-Aziridineethanamine is believed to function as a nucleophile, participating in reactions with electrophiles to form new covalent bonds . Moreover, it is also recognized as a proton acceptor, capable of accepting protons from other molecules and forging fresh covalent bonds .Physical And Chemical Properties Analysis
1-Aziridineethanamine is a colorless liquid that exhibits a low boiling point . It finds utility as a solvent and intermediate in the synthesis of diverse pharmaceuticals and chemicals .Scientific Research Applications
Anticancer Agent Development :
- Aziridine-containing compounds have shown potential as anticancer agents, with studies indicating significant cytotoxic activities against human carcinoma cell lines while exhibiting lower toxicity to healthy cells (Huang et al., 2004).
Radiosensitizers and Cytotoxins :
- Certain aziridine derivatives have been identified as radiosensitizers and bioreductively activated cytotoxins, particularly effective against hypoxic tumor cells, showing promise in cancer treatment (Jenkins et al., 1990).
Gene Delivery Applications :
- Synthesized polyethylenimines (PEI), derived from aziridine polymerization, have been compared for gene transfer efficacy. These studies contribute to the optimization of gene delivery systems, which are crucial in therapeutic applications (von Harpe et al., 2000).
HIV Protease Inhibitors :
- Research has demonstrated the utility of chiral aziridine derivatives as intermediates in synthesizing HIV protease inhibitors, contributing to the development of treatments for HIV/AIDS (Kim et al., 2001).
Polymer Science and Drug Delivery
:
- The anionic ring-opening polymerization of activated aziridines has been explored for creating linear well-defined polyamines. These materials are significant in the field of drug delivery and material science (Gleede et al., 2019).
Synthetic Chemistry and Medicinal Applications :
- Aziridines are recognized as versatile building blocks in organic synthesis and medicinal chemistry. Their presence in biologically active natural molecules and their reactivity, especially in ring-opening reactions, make them valuable in synthesizing various pharmaceutical agents (Florio & Luisi, 2010).
Environmental and Safety Considerations :
- The use of azides, precursors for aziridine synthesis, in industrial applications, has been studied with a focus on implementing safety measures due to the toxicity and detonation potential of these compounds (Hagenbuch, 2003).
Chemical Reactivity and Mechanism Studies :
- Research on the reactivity of aziridine compounds with various nucleophiles has been conducted, providing insights into their chemical properties and potential applications in synthetic chemistry (Concellón et al., 2003).
Therapeutic Agents and Drug Prototypes :
- Aziridine alkaloids have been identified as significant sources of drug prototypes due to their confirmed pharmacological activities, including antitumor and antimicrobial effects, emphasizing their role in drug discovery (Ismail et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(aziridin-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDGFGPIFBOTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193229 | |
Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aziridineethanamine | |
CAS RN |
4025-37-0 | |
Record name | 1-Aziridineethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aziridineethanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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